molecular formula C12H13F3N2O2 B12600441 2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol CAS No. 915717-44-1

2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol

Cat. No.: B12600441
CAS No.: 915717-44-1
M. Wt: 274.24 g/mol
InChI Key: IUOCRIYWSUCMJX-UHFFFAOYSA-N
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Description

2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indole derivatives. For instance, the metal-free oxidative trifluoromethylation of indoles with CF3SO2Na under mild conditions selectively introduces the trifluoromethyl group at the C2 position of the indole ring . This reaction typically involves the use of radical intermediates and can be carried out in the presence of oxidizing agents such as potassium persulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of environmentally friendly and cost-effective methods, such as the use of metal-free catalysts, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.

    Nucleophiles: Various nucleophiles, such as alkyl halides, can be used in substitution reactions to introduce different functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted indole derivatives.

Scientific Research Applications

2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its potency and selectivity. The compound may act by inhibiting specific enzymes or receptors, leading to the modulation of various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is unique due to its indole core, which is known for its wide range of biological activities. The presence of the trifluoromethyl group further enhances its stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

915717-44-1

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

2-[5-amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol

InChI

InChI=1S/C12H13F3N2O2/c1-11(19,5-18)10-3-6-2-8(16)7(12(13,14)15)4-9(6)17-10/h2-4,17-19H,5,16H2,1H3

InChI Key

IUOCRIYWSUCMJX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)N)O

Origin of Product

United States

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